
6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid is a fluorinated quinoline derivative known for its significant biological and chemical properties. This compound is part of the quinoline family, which is widely recognized for its diverse applications in medicinal chemistry, particularly in the development of anticancer and antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . The intermediate is then further reacted with various substituted amines to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation techniques to enhance reaction efficiency and yield. This method significantly reduces reaction time and improves the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes like histone deacetylases (HDACs), which play a role in regulating gene expression by removing acetyl groups from histone proteins.
Pathways Involved: The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic Acid
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic Acid
Comparison: 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid stands out due to its dual fluorine substitution, which enhances its biological activity and chemical stability compared to its mono-fluorinated or non-fluorinated counterparts . This unique substitution pattern contributes to its potent anticancer properties and makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C16H9F2NO2 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
6,7-difluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9F2NO2/c17-12-6-10-11(16(20)21)7-14(9-4-2-1-3-5-9)19-15(10)8-13(12)18/h1-8H,(H,20,21) |
InChI Key |
GBSHBAUNDFZKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


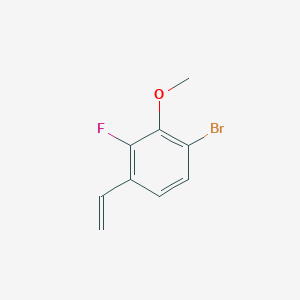
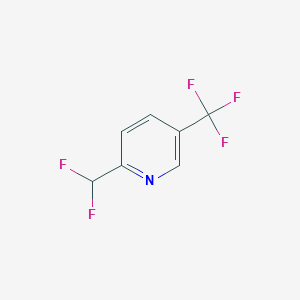
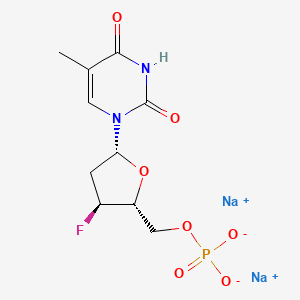
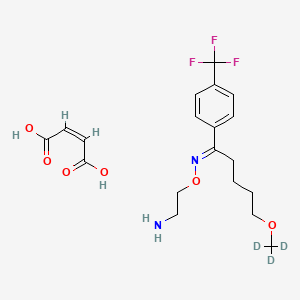

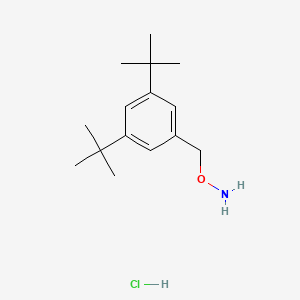
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)

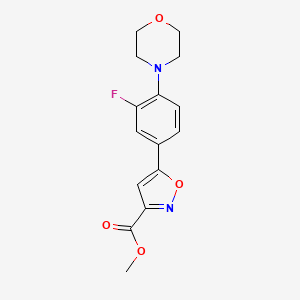
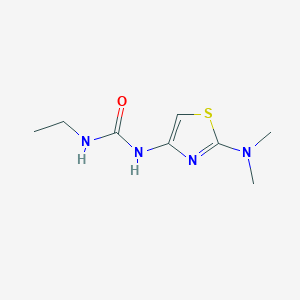
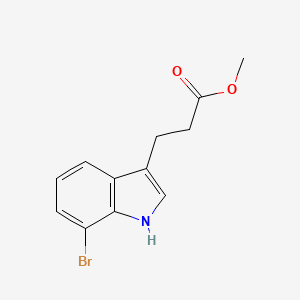
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
